molecular formula C23H19BrN2O4 B6019326 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide CAS No. 5764-27-2

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide

Cat. No.: B6019326
CAS No.: 5764-27-2
M. Wt: 467.3 g/mol
InChI Key: MRURPUIMOHQSKL-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminophenol with a substituted benzaldehyde to form the benzoxazole core. This is followed by further functionalization to introduce the methoxy, bromo, and ethoxy groups at specific positions on the aromatic rings . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival and proliferation of cancer cells or pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide can be compared with other benzoxazole derivatives such as:

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O4/c1-3-29-19-10-8-14(12-16(19)24)22(27)25-18-13-15(9-11-20(18)28-2)23-26-17-6-4-5-7-21(17)30-23/h4-13H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRURPUIMOHQSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362233
Record name STK240447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5764-27-2
Record name STK240447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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